4-(Propan-2-yl)benzene-1-sulfonyl fluoride

Description

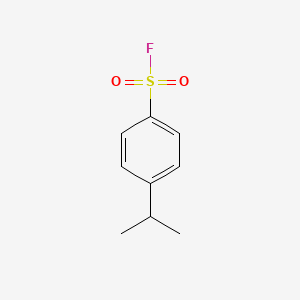

4-(Propan-2-yl)benzene-1-sulfonyl fluoride (CAS: 54997-90-9 derivative; CID 71363101) is a sulfonyl fluoride derivative featuring a para-isopropyl-substituted benzene ring. Its molecular formula is C₉H₁₁FO₂S, with a molecular weight of 202.07 g/mol (calculated from atomic masses: C=12, H=1, F=19, O=16, S=32.07) . Key structural attributes include:

- SMILES: CC(C)C₁=CC=C(C=C₁)S(=O)(=O)F

- InChIKey: OAEGHLYWVJNQGT-UHFFFAOYSA-N

The compound’s sulfonyl fluoride group (-SO₂F) confers unique reactivity, particularly in nucleophilic substitution reactions, while the isopropyl group enhances lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name |

4-propan-2-ylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEGHLYWVJNQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30786683 | |

| Record name | 4-(Propan-2-yl)benzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30786683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4365-11-1 | |

| Record name | 4-(Propan-2-yl)benzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30786683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4365-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)benzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-isopropylbenzene (cumene) with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Sulfides: Formed from reduction reactions.

Scientific Research Applications

Protease Inhibition

One of the primary applications of 4-(Propan-2-yl)benzene-1-sulfonyl fluoride is as a protease inhibitor . It functions by irreversibly binding to the active site of serine proteases, which are crucial in various biological processes including digestion, immune response, and cell signaling. Its use is particularly significant in:

- Biochemical Assays : It is employed in assays to study the activity of serine proteases like trypsin and chymotrypsin, providing insights into their role in health and disease.

- Cell Lysate Preparation : The compound is used in buffers (e.g., NP-40 lysis buffer) for preparing cell lysates, ensuring that proteolytic degradation of proteins is minimized during extraction procedures .

Biomedical Research

In biomedical contexts, this compound has been utilized for:

- Inhibiting Snake Venom Serine Proteinases (SVSPs) : This application helps in understanding the mechanisms of snake venom and its effects on coagulation pathways .

- Studying Disease Mechanisms : By inhibiting specific proteases, researchers can explore their roles in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that protease inhibition can affect tumor growth and metastasis .

Synthetic Chemistry

In synthetic chemistry, sulfonyl fluorides like this compound are being investigated for their potential as:

- Prosthetic Groups in Radiochemistry : They serve as precursors for the synthesis of fluorinated compounds used in positron emission tomography (PET). The ability to incorporate fluorine into organic molecules makes them valuable for developing radiolabeled biomarkers .

Material Science

The compound's reactivity allows it to be used in:

- Polymer Chemistry : Sulfonyl fluorides are being explored as agents for modifying polymer surfaces, enhancing properties like adhesion and hydrophobicity.

Case Study 1: Inhibition of Proteases in Cancer Research

A study demonstrated that the application of this compound significantly inhibited the activity of certain proteases involved in tumor progression. This inhibition correlated with reduced cell migration and invasion in vitro, suggesting a potential therapeutic strategy for limiting cancer metastasis.

Case Study 2: Development of Radiolabeled Biomarkers

In another research effort, sulfonyl fluoride derivatives were synthesized as potential labeling agents for PET imaging. The study highlighted the efficiency of these compounds in attaching fluorine isotopes to target biomolecules, paving the way for improved imaging techniques in clinical diagnostics.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Outcomes |

|---|---|---|

| Protease Inhibition | Biochemical assays; cell lysate preparation | Minimized protein degradation |

| Biomedical Research | SVSP inhibition; disease mechanism studies | Insights into cancer and neurodegenerative diseases |

| Synthetic Chemistry | Prosthetic groups for radiochemistry | Development of PET imaging agents |

| Material Science | Polymer surface modification | Improved adhesion and hydrophobicity |

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)benzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming a covalent bond with the active site of the enzyme, thereby blocking its function . The molecular targets and pathways involved in this process are primarily related to enzymes that have nucleophilic residues, such as serine or cysteine, in their active sites .

Comparison with Similar Compounds

Electron-Donating Groups

Electron-Withdrawing Groups

- 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 380.62): The trifluoromethyl (-CF₃) groups significantly reduce electron density, increasing resistance to electrophilic attack. This compound’s high molecular weight (380.62 g/mol) and hydrophobicity make it suitable for hydrophobic interactions in material coatings .

Functionalized Derivatives

Urea-Linked Compounds

- 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride (CAS: 13908-52-6): The urea moiety (-NHCONH-) enables hydrogen bonding, enhancing affinity for biological targets. The chloroethyl group provides a site for alkylation reactions, useful in prodrug design .

- 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride (CAS: 741731-81-7): The aminobenzyl group facilitates interactions with aromatic residues in enzymes, making it a candidate for protease inhibition .

Reactive Warheads

- 4-(2-Bromoacetyl)benzene-1-sulfonyl fluoride (CAS: 433-21-6): The bromoacetyl group (-COCH₂Br) acts as an electrophilic trap, enabling covalent modification of thiols in proteins. This dual functionality (sulfonyl fluoride + bromoacetyl) is rare and valuable in chemical biology .

Biological Activity

4-(Propan-2-yl)benzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13FOS

- Molecular Weight : 202.27 g/mol

- CAS Number : 4365-11-1

The compound features a sulfonyl fluoride group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, particularly thiol groups in proteins.

The primary mechanism of action for this compound involves its role as an irreversible inhibitor of serine proteases. This inhibition occurs through the formation of a covalent bond with the active site serine residue in these enzymes. The sulfonyl fluoride group is essential for this inhibitory activity, as it enables the compound to interact effectively with target proteins .

Inhibition of NADPH Oxidase

Research has indicated that similar compounds can inhibit the activation of NADPH oxidase, a critical enzyme in the oxidative burst of phagocytes. This process is crucial for immune response, and inhibition can lead to reduced production of reactive oxygen species (ROS), potentially impacting inflammatory responses .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Its ability to inhibit serine proteases may contribute to its effectiveness against certain bacterial strains by disrupting their protein synthesis mechanisms.

Anticancer Potential

Recent studies suggest that sulfonyl fluorides exhibit anticancer activity through various pathways, including apoptosis induction and cell cycle arrest. The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

- Study on Serine Protease Inhibition : A study demonstrated that compounds with sulfonyl fluoride groups effectively inhibited serine proteases involved in inflammation. This inhibition was shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Anticancer Activity : In a recent investigation, derivatives of sulfonyl fluorides were tested against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents .

- Mechanistic Insights : Computational studies have provided insights into the binding dynamics of sulfonyl fluorides with target proteins. These studies highlight how structural modifications can enhance binding affinity and selectivity towards specific enzymes .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Irreversible inhibition of serine proteases |

| 4-(2-aminoethyl)-benzenesulfonyl fluoride | Inhibition of NADPH oxidase | Covalent modification of enzyme active sites |

| Sulfonyl Fluoride EM12-SF | Engagement with cereblon | Covalent interaction with histidine residues |

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 4-(Propan-2-yl)benzene-1-sulfonyl fluoride?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, with chemical shifts for the sulfonyl fluoride group typically observed at δ ~120-130 ppm in ¹⁹F NMR. Infrared (IR) spectroscopy identifies the S=O stretch (~1350-1400 cm⁻¹) and S-F stretch (~700-800 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (218.70 g/mol) via electrospray ionization (ESI) or electron impact (EI) modes. High-performance liquid chromatography (HPLC) with UV detection ensures purity .

Q. What safety protocols are essential for handling this compound?

- Methodology : Use a fume hood to avoid inhalation of volatile vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in a cool, dry place away from nucleophiles (e.g., amines, water). In case of exposure, rinse affected areas with water and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of sulfonyl fluoride derivatives, and what recent features enhance accuracy?

- Methodology : SHELXL employs least-squares refinement against high-resolution X-ray diffraction data. Key parameters include anisotropic displacement parameters for non-hydrogen atoms and hydrogen atoms placed geometrically. Post-2008 updates introduced improved handling of twinned crystals and high-resolution data via the TWIN/BASF commands. Validate refinement using R-factors (R₁ < 5% for high-quality data) and the Hirshfeld surface analysis for intermolecular interactions .

Q. How do electronic effects of the sulfonyl fluoride group influence nucleophilic substitution compared to sulfonyl chlorides?

- Methodology : Sulfonyl fluorides exhibit slower reactivity than chlorides due to the stronger S-F bond (bond dissociation energy ~552 kJ/mol vs. ~303 kJ/mol for S-Cl). Kinetic studies under pseudo-first-order conditions with amines or thiols reveal rate constants (k) 10–100× lower for fluorides. Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., Et₃N) to enhance reactivity. Density Functional Theory (DFT) calculations model transition states to rationalize electronic effects .

Q. What experimental strategies resolve contradictions in hydrolysis rates under acidic vs. basic conditions?

- Methodology : Monitor hydrolysis via ¹⁹F NMR or conductivity measurements. Under acidic conditions (pH < 3), hydrolysis proceeds via a two-step mechanism: protonation of the sulfonyl oxygen followed by nucleophilic attack by water (k₁ ~ 1.2 × 10⁻⁴ s⁻¹ at 25°C). In basic conditions (pH > 10), direct hydroxide attack dominates (k₂ ~ 3.5 × 10⁻³ s⁻¹). Conflicting literature reports may arise from solvent polarity or ionic strength variations—control these factors using buffered solutions (e.g., acetate buffer for pH 4–6) .

Q. How can synthetic routes to sulfonamide derivatives from this compound be optimized for high yield?

- Methodology : React with primary amines (1.2 eq) in dichloromethane (DCM) at 0°C, adding Et₃N (1.5 eq) dropwise to minimize side reactions. Monitor via TLC (Rf ~0.5 in EtOAc/hexane 1:1). Purify by flash chromatography. For sterically hindered amines, use microwave-assisted synthesis (60°C, 30 min) to achieve yields >85%. Compare with mechanochemical grinding for solvent-free conditions .

Q. What biochemical applications exploit this compound as a serine protease inhibitor?

- Methodology : The sulfonyl fluoride group covalently binds to the catalytic serine residue (e.g., in trypsin or chymotrypsin), forming a stable sulfonate ester. Kinetic assays (e.g., fluorogenic substrate cleavage inhibition) determine IC₅₀ values (typically 1–10 µM). Use X-ray crystallography (resolution ≤1.8 Å) to visualize the inhibited enzyme’s active site. Compare inhibition kinetics with analogous sulfonyl chlorides to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.